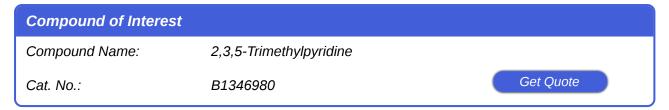


An In-depth Technical Guide to 2,3,5-Trimethylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2,3,5-trimethylpyridine**, also known as 2,3,5-collidine. It covers its chemical and physical properties, safety information, and synthesis protocols. This document is intended to be a valuable resource for professionals in research and development, particularly those involved in pharmaceutical synthesis.

Core Properties of 2,3,5-Trimethylpyridine

2,3,5-Trimethylpyridine is a substituted pyridine with the CAS Number 695-98-7.[1][2][3][4] It is a colorless to light yellow or light orange clear liquid.[4][5] This compound is an important intermediate in the synthesis of various pharmaceutical chemicals.[6]

Physicochemical Data

The following tables summarize the key physical and chemical properties of **2,3,5-trimethylpyridine**.



Identifier	Value
CAS Number	695-98-7[1][3][4]
Molecular Formula	C ₈ H ₁₁ N[1][2][3][7]
Molecular Weight	121.18 g/mol [1][2][7][8]
Synonyms	2,3,5-Collidine[3][7]
Property	Value
Property Appearance	Value Colorless to Light yellow to Light orange clear liquid[4][5]
	Colorless to Light yellow to Light orange clear
Appearance	Colorless to Light yellow to Light orange clear liquid[4][5]

Safety and Handling

2,3,5-Trimethylpyridine is classified as a combustible liquid.[5] It is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[8][10][11] It may also cause respiratory irritation.[8][10][12]

74 °C[4]

est.)[1]

Soluble in water (1.614e+004 mg/L @ 25 °C

Hazard Statements:

Flash Point

Solubility

- H227: Combustible liquid[5]
- H315: Causes skin irritation[4][8][12]
- H319: Causes serious eye irritation[4][8][12]
- H335: May cause respiratory irritation[8][12]



Precautionary Measures:

- Wear protective gloves, eye protection, and face protection.[4][12]
- Wash skin thoroughly after handling.[4][12]
- If on skin, wash with plenty of water.[4][5]
- If in eyes, rinse cautiously with water for several minutes.[12]
- Store in a well-ventilated place and keep the container tightly closed.[12]

Synthesis Protocols

Several methods for the synthesis of **2,3,5-trimethylpyridine** have been reported. Below are summaries of key experimental procedures.

Synthesis from 3,5-Lutidine

One method involves the methylation of 3,5-lutidine (3,5-dimethylpyridine).

Experimental Protocol:

- To 500 ml of a 5% solution of methyl lithium in ether, add 1200 ml of ether dropwise at room temperature under an argon atmosphere.
- Subsequently, add 35.6 g of 3,5-lutidine and then 400 ml of toluene.
- · Distill off the ether completely.
- Stir the resulting solution at 100°C for 4 hours.
- Cool the solution with a methanol/ice bath and add ice portionwise until the evolution of heat ceases.
- Separate the toluene phase from the precipitated solid and extract it with 66 ml of semiconcentrated hydrochloric acid.



- Adjust the separated aqueous phase to a pH of about 10 with 3N sodium hydroxide solution while cooling.
- Extract the aqueous phase twice with 300 ml of ether.
- Dry the combined ether extracts over sodium sulphate and evaporate the solvent.
- Distill the residue in vacuo at 20 mm Hg and 72°-74°C to obtain **2,3,5-trimethylpyridine** with a purity of 99.15% as determined by gas chromatography.[13]

Synthesis from 3-Amino-2-methylpropenal and Methylethylketone

This method involves the cyclic condensation of 3-amino-2-methylpropenal and methylethylketone in an acidic medium.

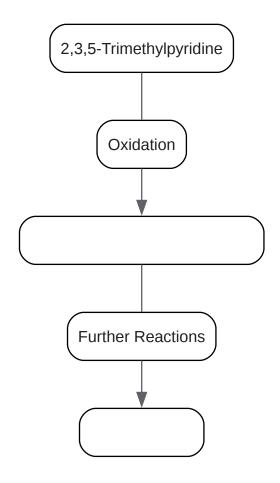
Experimental Protocol:

- The optimal reaction conditions were found to be a temperature of 150 °C, a reaction time of 24 hours, and a catalyst system of acetic acid/p-toluenesulfonic acid (CH₃COOH/pTsOH).
 [14]
- This synthesis represents the first successful attempt to synthesize **2,3,5-trimethylpyridine** in an acidic medium.[14] The product is isolated by fractional distillation at 186–190 °C with a reported yield of 7%.[14]

Application in Drug Synthesis

A significant application of **2,3,5-trimethylpyridine** is its use as a starting material in the synthesis of esomeprazole, a proton pump inhibitor.[14] The synthesis of its N-oxide derivative, **2,3,5-Trimethylpyridine**-1-Oxide, is a key step in this process.[15][16]





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Caption: Synthesis pathway from **2,3,5-Trimethylpyridine** to Esomeprazole.

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